

# physical properties of 6-Methyl-1-heptanol

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## Compound of Interest

Compound Name: **6-Methyl-1-heptanol**

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An In-depth Technical Guide to the Physical Properties of **6-Methyl-1-heptanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Methyl-1-heptanol** is a primary alcohol with applications ranging from fragrance and flavoring to its use as a chemical intermediate and solvent.<sup>[1][2]</sup> Its branched-chain structure imparts specific physical and chemical properties that are critical for its application in various scientific and industrial fields. This guide provides a comprehensive overview of the core physical properties of **6-Methyl-1-heptanol**, supported by experimental data and established scientific principles. It is intended to serve as a technical resource for professionals in research and development who require a detailed understanding of this compound for its effective application.

## Chemical Identity and Structure

**6-Methyl-1-heptanol** is an aliphatic alcohol characterized by a seven-carbon chain with a methyl group at the 6th position and a primary hydroxyl group at the 1st position.<sup>[1]</sup> This structure is fundamental to its physical behavior, including its moderate polarity, solubility characteristics, and boiling point.

- IUPAC Name: 6-methylheptan-1-ol<sup>[1]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>18</sub>O<sup>[1][3][4]</sup>

- Molecular Weight: 130.23 g/mol [1][3][4]
- CAS Registry Number: 1653-40-3[3][4]
- Canonical SMILES: CC(C)CCCCO[1][5]
- InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N[1][2][3]

## Core Physicochemical Properties

The physical properties of a compound are dictated by its intermolecular forces. As a primary alcohol, **6-Methyl-1-heptanol** can engage in hydrogen bonding via its hydroxyl group, while its eight-carbon aliphatic chain contributes significant van der Waals forces.

## Tabulated Physical Data

The following table summarizes the key quantitative physical properties of **6-Methyl-1-heptanol**, compiled from various authoritative sources.

Property	Value	Unit	Source(s)
Appearance	Clear, colorless liquid/oil	-	[5][6][7]
Odor	Faint, pleasant, mild	-	[1][5]
Boiling Point	187 - 189	°C	[6][7][8]
Melting Point	-106	°C	[2][7][8]
Density	0.8175 - 0.832	g/mL	[1][2][7][8]
Refractive Index (n <sub>20</sub> /D)	~1.426	-	[7][8]
Flash Point	71.1 - 82	°C	[1][6]
Vapor Pressure	0.284 - 1.03	mmHg @ 25°C	[1][6]
Water Solubility	640 - 647	mg/L @ 25°C	[1][6]
logP (Octanol/Water)	2.72 - 2.8	-	[1][2][6]

## Discussion of Properties

- Boiling and Melting Points: The relatively high boiling point compared to alkanes of similar molecular weight is a direct consequence of hydrogen bonding. The branched structure slightly lowers the boiling point compared to its linear isomer, 1-octanol, due to reduced surface area for van der Waals interactions. The very low melting point is characteristic of a branched alkane chain, which disrupts efficient crystal lattice packing.[2][7][8]
- Solubility: The molecule exhibits dual characteristics. The hydroxyl group allows for some solubility in polar solvents like water and full miscibility with other alcohols.[2][6][7] However, the long, nonpolar eight-carbon chain dominates, rendering it poorly soluble in water but highly soluble in nonpolar organic solvents like ether and chloroform.[1][2][7] The experimental water solubility of ~640 mg/L quantifies this limited miscibility.[6]
- Density: With a density less than 1.0 g/mL, it is less dense than water.[1]
- logP: The octanol-water partition coefficient (logP) value of ~2.7-2.8 indicates a strong preference for the nonpolar (octanol) phase over the polar (aqueous) phase, classifying it as a lipophilic compound.[1][2][6] This is a critical parameter in drug development for predicting membrane permeability and bioavailability.

## Spectral Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural confirmation of **6-Methyl-1-heptanol**.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl groups, the methylene groups along the chain (with distinct chemical shifts for the one adjacent to the hydroxyl group), and the methine proton at the branch point.
- <sup>13</sup>C NMR: The carbon NMR spectrum for **6-methyl-1-heptanol** shows eight distinct signals, confirming the presence of all carbon atoms in the molecule. Key chemical shifts include:  $\delta$  66.8 (C1, adjacent to the hydroxyl group), 38.8 (C5), 30.5 (C2), 28.9 (C4), 23.9 (C3), 22.9 (C6), and 18.1/13.8/10.9 for the methyl carbons.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the O-H stretching vibration of the

hydroxyl group. Strong C-H stretching vibrations are observed just below  $3000\text{ cm}^{-1}$ . An FT-IR spectrum shows notable peaks at  $2930\text{ cm}^{-1}$  (C-H stretch) and  $1720\text{ cm}^{-1}$  (likely an overtone or impurity, as no carbonyl is present).[9]

- Mass Spectrometry (MS): Under electron ionization (EI), the molecule will fragment in a predictable manner. The molecular ion peak ( $M^+$ ) at  $m/z$  130 may be weak or absent. Common fragments would include the loss of water ( $M-18$ ), loss of an ethyl group ( $M-29$ ), and cleavage at the branch point. GC-MS is a standard method for its analysis.[10]

## Experimental Protocols

Trustworthy experimental design is paramount. The following sections describe generalized, yet standard, workflows for the synthesis, purification, and analysis of primary alcohols like **6-Methyl-1-heptanol**.

## Synthesis and Purification Workflow

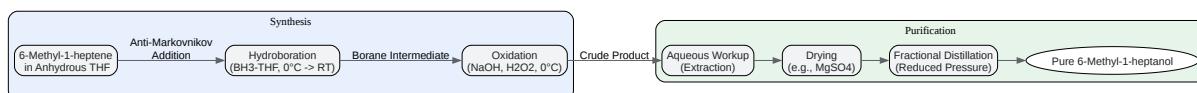
A common and reliable method for synthesizing a primary alcohol like **6-Methyl-1-heptanol** is through the hydroboration-oxidation of the corresponding terminal alkene (6-methyl-1-heptene). This anti-Markovnikov addition ensures the hydroxyl group is placed at the terminal carbon.

### Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-heptene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser.
- Hydroboration: Cool the solution to  $0^\circ\text{C}$  in an ice bath. Add borane-THF complex ( $\text{BH}_3\cdot\text{THF}$ ) dropwise via the dropping funnel. The causality here is critical: the borane adds across the double bond, with the boron atom adding to the less sterically hindered terminal carbon.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Progress can be monitored by thin-layer chromatography (TLC) or GC analysis of an aliquot.
- Oxidation: Cool the mixture back to  $0^\circ\text{C}$ . Cautiously add a solution of aqueous sodium hydroxide (NaOH), followed by the slow, dropwise addition of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).

This step replaces the boron atom with a hydroxyl group, yielding the primary alcohol with retention of stereochemistry.

- **Workup:** After the oxidation is complete, separate the organic layer. Wash the organic layer sequentially with water and brine to remove inorganic byproducts.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent using a rotary evaporator. The resulting crude alcohol is then purified by fractional distillation under reduced pressure to obtain pure **6-Methyl-1-heptanol**. The reduced pressure is necessary to prevent decomposition at the normal boiling point.



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Caption: Synthesis and Purification Workflow for **6-Methyl-1-heptanol**.

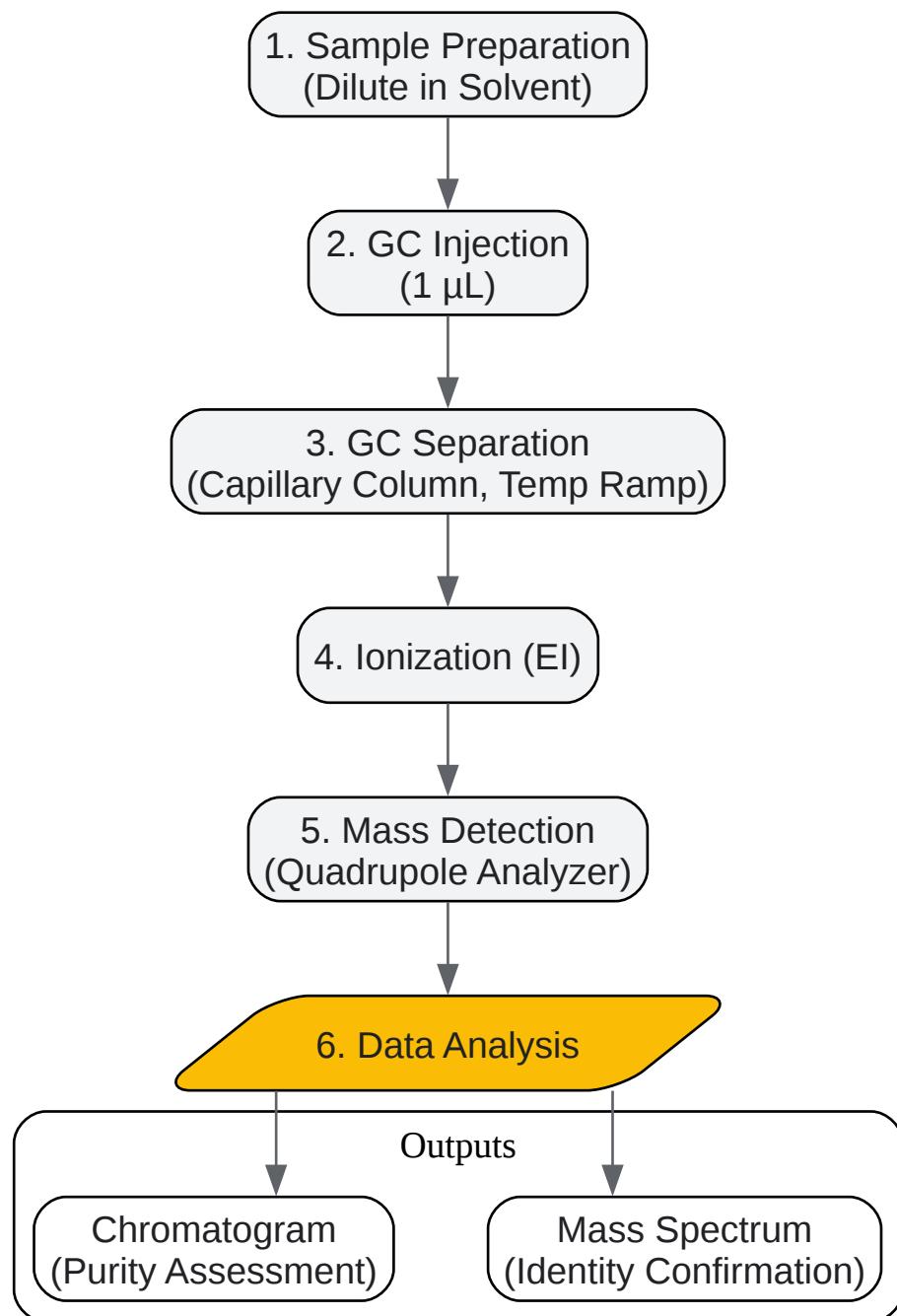
## Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity and confirming the identity of a volatile compound like **6-Methyl-1-heptanol**.

Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the purified **6-Methyl-1-heptanol** (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
- **Instrument Setup:** Use a GC equipped with a nonpolar capillary column (e.g., DB-5ms or HP-5ms), which separates compounds based on boiling point. Set the injector temperature to ~250°C and the transfer line to ~280°C.

- GC Oven Program: Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures separation of any residual starting material, solvents, or byproducts from the main product peak.
- Injection: Inject a small volume (typically 1  $\mu$ L) of the prepared sample into the GC inlet.
- Data Acquisition: The separated compounds elute from the column and enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.
- Data Analysis:
  - Purity: Integrate the area of the peak corresponding to **6-Methyl-1-heptanol** and compare it to the total area of all peaks in the chromatogram to determine percentage purity.
  - Identity: Compare the acquired mass spectrum of the main peak to a reference library (e.g., NIST, Wiley). A high match factor confirms the compound's identity.[3]



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Caption: Standard Workflow for GC-MS Analysis.

## Safety and Handling

As a chemical entity, **6-Methyl-1-heptanol** requires appropriate handling procedures to ensure laboratory safety.

- Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[2][11] It is also a combustible liquid with a flash point above 70°C.[1][6]
- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, nitrile gloves, and a lab coat when handling.[1][11]
- Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][12] Keep away from open flames, sparks, and other ignition sources.[12][13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][7][12]

## Conclusion

**6-Methyl-1-heptanol** possesses a well-defined set of physical properties derived from its branched primary alcohol structure. Its moderate polarity, lipophilicity, and specific thermal characteristics are critical to its function as a solvent, fragrance component, and synthetic building block. The analytical and synthetic protocols outlined in this guide represent standard, validated methodologies that ensure the reliable use and characterization of this compound. A thorough understanding of these properties is essential for its effective and safe application in research and development.

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